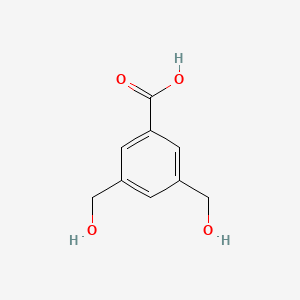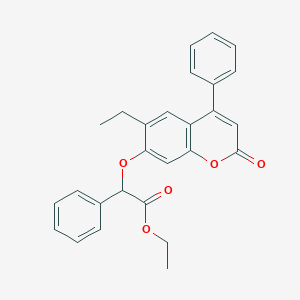
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a synthetic compound that belongs to the class of flavonoids. It is commonly referred to as EPOFA and has been the subject of considerable scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method that involves several chemical reactions.
Mécanisme D'action
The exact mechanism of action of EPOFA is not fully understood, but studies have shown that it exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
EPOFA has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process by which damaged or abnormal cells are eliminated from the body. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPOFA is its potential as a therapeutic agent for a wide range of diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, it is a synthetic compound that may not be readily available in large quantities, which could limit its use in certain types of studies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on EPOFA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential as an anticancer agent. Studies have shown that it can inhibit the growth and proliferation of cancer cells, and more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform the development of new drugs based on EPOFA.
Méthodes De Synthèse
The synthesis of EPOFA involves several chemical reactions that are carried out in a specific order. The first step involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 2-hydroxy-2-phenylacetate. This is followed by the reaction of the resulting compound with 4-phenyl-2-butanone in the presence of piperidine to form ethyl 2-(4-phenyl-2-oxobutyl)-2-phenylacetate. The next step involves the reaction of the resulting compound with ethyl acetoacetate in the presence of piperidine to form ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
EPOFA has been the subject of considerable scientific research due to its potential applications in the field of medicine. Studies have shown that the compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-3-18-15-22-21(19-11-7-5-8-12-19)16-25(28)31-24(22)17-23(18)32-26(27(29)30-4-2)20-13-9-6-10-14-20/h5-17,26H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJRBHOGAYPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C3=CC=CC=C3)C(=O)OCC)OC(=O)C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

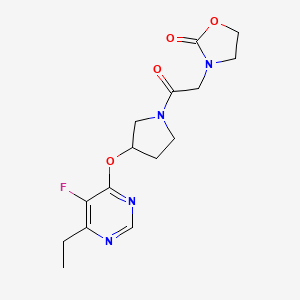
![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)
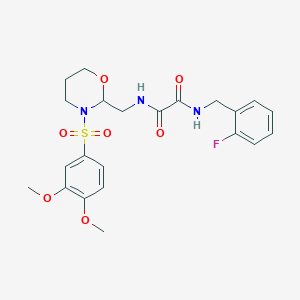
![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol](/img/structure/B2686134.png)

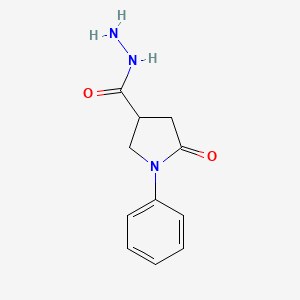
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)
![Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2686142.png)
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)
![diethyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686144.png)
